molecular formula C13H11N3O2 B1339577 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 21521-02-8

5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1339577
CAS No.: 21521-02-8
M. Wt: 241.24 g/mol
InChI Key: MDUYSEODVOQXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 1-naphthol with a suitable chloromethylating agent to form 1-(chloromethyl)naphthalene This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the oxadiazole ring

Chemical Reactions Analysis

5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The naphthyloxy group can be substituted with other functional groups using suitable reagents and conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.

    Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound is explored for its potential use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. The naphthyloxy group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine can be compared with other oxadiazole derivatives, such as:

    5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine: Similar structure but with a different naphthyloxy group, leading to different biological activities.

    5-[(1-Phenoxy)methyl]-1,3,4-oxadiazol-2-amine: Contains a phenoxy group instead of a naphthyloxy group, resulting in different chemical and biological properties.

    5-[(1-Benzyloxy)methyl]-1,3,4-oxadiazol-2-amine: The benzyloxy group provides different steric and electronic effects compared to the naphthyloxy group.

The uniqueness of this compound lies in its specific naphthyloxy group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-(naphthalen-1-yloxymethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c14-13-16-15-12(18-13)8-17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUYSEODVOQXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471791
Record name 5-((1-Naphthyloxy)methyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21521-02-8
Record name 5-((1-Naphthyloxy)methyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.